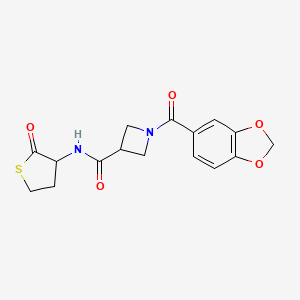

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide

Description

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Propriétés

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-14(17-11-3-4-24-16(11)21)10-6-18(7-10)15(20)9-1-2-12-13(5-9)23-8-22-12/h1-2,5,10-11H,3-4,6-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDQWBHBZZRVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form benzo[d][1,3]dioxole-5-carbonyl chloride . This intermediate is then reacted with N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: The compound is studied for its potential interactions with biological targets, which may lead to the discovery of new drugs or therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the treatment of various diseases.

Industry: The compound may have applications in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

benzo[d][1,3]dioxole-5-carbonyl chloride: A precursor in the synthesis of the target compound.

benzo[d][1,3]dioxole-5-carboxylic acid: Another related compound used in the synthesis.

N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide: A key intermediate in the synthesis.

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological effects. The presence of the azetidine ring and the thiolane derivative contributes to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

-

Insecticidal Properties :

- Research highlights the insecticidal activity of benzodioxole derivatives against Aedes aegypti, a primary vector for several viral diseases. A compound closely related to our target demonstrated significant larvicidal activity with LC50 values indicating effective control measures against mosquito populations .

- Cytotoxicity and Safety Profile :

The exact mechanism of action for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Key Enzymes : Many benzodioxole derivatives are known to inhibit enzymes critical for microbial survival.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Case Study 1: Insecticidal Activity

A recent study evaluated the larvicidal effects of various benzodioxole derivatives against Aedes aegypti. Among these, a derivative with structural similarities to our target compound exhibited an LC50 value of 28.9 μM, highlighting its potential as an environmentally friendly insecticide alternative .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzodioxole-based compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the benzodioxole structure could enhance antimicrobial potency while reducing toxicity to human cells .

Data Tables

| Activity Type | Compound | LC50 (μM) | Cytotoxicity (Human Cells) |

|---|---|---|---|

| Insecticidal | 1-(2H-1,3-benzodioxole derivative) | 28.9 | None at 5200 μM |

| Antimicrobial | Related benzodioxole compound | Varies | Low at therapeutic levels |

Q & A

Q. Key Characterization Data :

| Step | Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzodioxole-carbonyl chloride | 85 | >95% |

| 2 | Azetidine-3-carboxamide precursor | 72 | 93% |

| 3 | Final compound | 61 | 98% |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- - and -NMR to confirm backbone connectivity and substituent positions. For example, the benzodioxole protons appear as two singlets (~δ 6.8–7.2 ppm), while the azetidine ring protons resonate as multiplets (~δ 3.5–4.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in the azetidine and thiolanone regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 405.12) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 56.8%, H: 4.2%, N: 10.3%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a Central Composite Design (CCD) identified ethanol/water (3:1) at 60°C as optimal for cyclization .

- Computational Modeling : Quantum mechanical calculations (DFT) predict transition-state energies to guide solvent/catalyst selection. ICReDD’s reaction path search methods reduce trial-and-error experimentation .

- Troubleshooting Low Yields :

- Byproduct Analysis : LC-MS detects hydrolyzed intermediates; adjust pH to stabilize reactive groups .

- Kinetic Monitoring : In-situ IR tracks carbonyl reactivity to optimize reaction time .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Case Example : Discrepancies in -NMR integration ratios may arise from dynamic rotational isomerism in the azetidine ring.

- Solution : Variable-temperature NMR (VT-NMR) at −20°C to 80°C slows isomer interconversion, resolving split signals .

- Validation : Cross-check with -HMBC to confirm amide connectivity or X-ray crystallography for absolute configuration .

Advanced: What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

- Reactivity Prediction :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects on hydrolytic stability (e.g., benzodioxole’s susceptibility to esterase cleavage) .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS identify oxidation products at the thiolanone sulfur .

Advanced: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity : MTT assay using HEK-293 or HepG2 cells (IC determination; 72-hour exposure) .

- Target Engagement : Fluorescence polarization assays to test binding affinity for kinases or GPCRs .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Basic: What solvent systems are recommended for solubility and formulation studies?

Methodological Answer:

- Polar Solvents : DMSO (≥50 mg/mL stock solutions) for in vitro assays .

- Aqueous Buffers : Use co-solvents like PEG-400 (20% v/v in PBS, pH 7.4) for pharmacokinetic studies .

- Crystallization : Ethyl acetate/hexane (1:3) yields single crystals suitable for X-ray diffraction .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis :

- Vary substituents on the benzodioxole (e.g., electron-withdrawing groups) and azetidine (e.g., methyl vs. cyclopropyl) .

- Replace 2-oxothiolane with lactam or thiazolidinone rings to probe ring flexibility .

- Activity Cliffs : Use Free-Wilson analysis to correlate substituent contributions with bioactivity (e.g., logP vs. IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.